3-氧代丁酸2-乙酰氧基-2-甲基丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

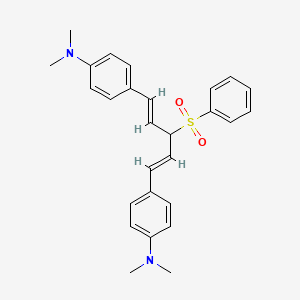

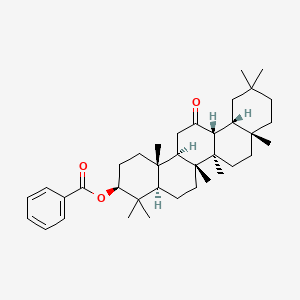

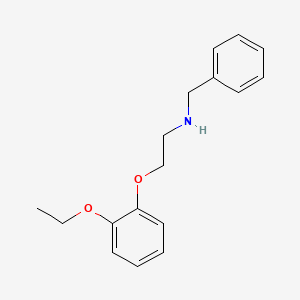

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester , also known by its chemical formula C10H10D6O5 , is a compound used in proteomics research applications. It is a derivative of butanoic acid with an acetoxy group and a methylpropyl ester group attached to the keto (oxo) position. The deuterium substitution in its structure indicates that some of the hydrogen atoms are replaced by deuterium isotopes .

Synthesis Analysis

The synthetic pathway for this compound involves the esterification of 3-oxobutanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the ester. Deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions during the synthesis .

Molecular Structure Analysis

The molecular formula C10H10D6O5 indicates ten carbon atoms, ten hydrogen atoms (some of which are deuterium), and five oxygen atoms. The compound’s structure consists of a carbonyl group (C=O) and an acetoxy group (OCOCH3) attached to the central carbon atom. The methylpropyl ester moiety is linked to another carbon atom .

Chemical Reactions Analysis

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester can participate in various chemical reactions typical of esters and ketones. These include hydrolysis (breaking the ester bond), reduction (conversion of the carbonyl group), and acylation reactions. Researchers often use it as a labeled substrate in metabolic studies .

Physical And Chemical Properties Analysis

科学研究应用

Stereoselective Reduction

化合物3-氧代丁酸2-乙酰氧基-2-甲基丙酯及其衍生物被用于立体选择性还原。例如,海洋微藻已被利用来将α-和β-酮酸酯转化为相应的羟基酯。具体来说,乙酸2-甲基-3-氧代丁酸酯被Nannochloropsis sp. 还原为具有显著对映选择性和对映选择性的反式羟基酯(Ishihara et al., 2001)。另一项研究专注于使用热耐热放线菌对α-酮酸酯进行立体控制还原,其中乙酸3-甲基-2-氧代丁酸酯被还原为(R)-醇,具有高对映体过量(Ishihara et al., 2000)。

Catalysis

该化合物还被用于催化过程。例如,对相关酮酸酯的不对称催化加氢反应进行了研究,导致具有高对映体过量的异戊二烯基构建块(Ostermeier et al., 2003)。类似地,β-酮酸酯与3-丁烯-2-酮的迈克尔加成反应由五配位有机硅酸盐催化,提供了产物的高收率(Tateiwa & Hosomi, 2001)。

结构分析和复合物形成

结构和分析

还对相关化合物的结构方面进行了研究。例如,使用光谱方法和X射线分析研究了氟代2-芳基肼酮-3-氧代酯的立体结构,揭示了分子内氢键和异构体构型的存在(Khudina et al., 2009)。

复合物形成

合成并表征了涉及与3-氧代丁酸2-乙酰氧基-2-甲基丙酯类似的酮酸酯的过渡金属配合物,显示出显著的抗菌活性(Raman, Thangaraja, & Raja, 2005)。

属性

IUPAC Name |

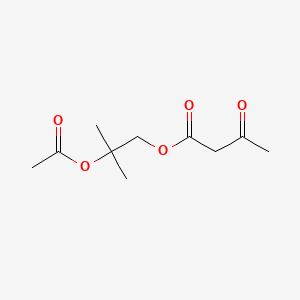

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUSSQJYTJBVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(C)(C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652665 |

Source

|

| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | |

CAS RN |

106685-66-9 |

Source

|

| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)